![molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3](/img/structure/B37803.png)
Benz[f]indan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[f]indan-1-ol is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a colorless solid with a molecular formula of C13H10O and a molecular weight of 182.22 g/mol. Benz[f]indan-1-ol has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of Benz[f]indan-1-ol is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. Benz[f]indan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Benz[f]indan-1-ol has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
Benz[f]indan-1-ol has several advantages as a research tool. It is a readily available compound that can be synthesized using various methods. It is also relatively stable and can be stored for extended periods without significant degradation. However, Benz[f]indan-1-ol has some limitations as a research tool. It is a highly reactive compound that can undergo various chemical reactions, which may complicate its use in some experiments.
Future Directions
There are several potential future directions for research on Benz[f]indan-1-ol. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of Benz[f]indan-1-ol and to identify its molecular targets.
Scientific Research Applications
Benz[f]indan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Benz[f]indan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
properties
CAS RN |
123332-18-3 |
|---|---|
Product Name |
Benz[f]indan-1-ol |
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]naphthalen-3-ol |
InChI |
InChI=1S/C13H12O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8,13-14H,5-6H2 |
InChI Key |
YMBURXYBWQBZDP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
synonyms |
2,3-DIHYDRO-1H-BENZ[F]INDEN-1-OL |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



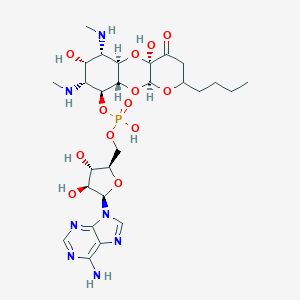
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)

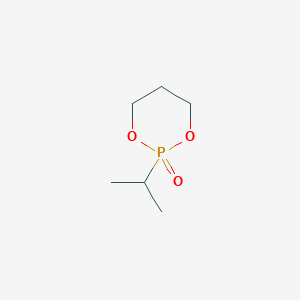
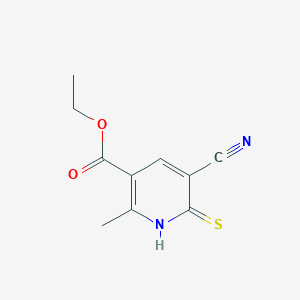
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
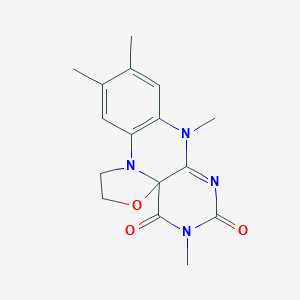

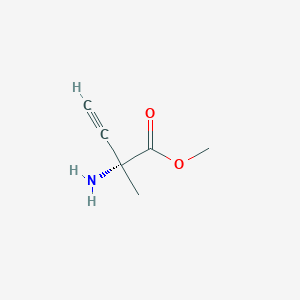
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)